molecular formula C8H9NO B1610412 Indolin-7-ol CAS No. 4770-38-1

Indolin-7-ol

Cat. No.: B1610412
CAS No.: 4770-38-1
M. Wt: 135.16 g/mol
InChI Key: UBTQTHRBXZXHAD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolin-7-ol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Indolin-7-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form indole-7-one derivatives.

    Reduction: Reduction of this compound can yield indoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

    Oxidation: Indole-7-one derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted this compound derivatives depending on the electrophile used.

Mechanism of Action

The mechanism by which Indolin-7-ol exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: this compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • Indole
  • Indoline
  • Indole-3-carbinol
  • 7-hydroxyindole

Indolin-7-ol stands out due to its unique hydroxylation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydro-1H-indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQTHRBXZXHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547042
Record name 2,3-Dihydro-1H-indol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-38-1
Record name 2,3-Dihydro-1H-indol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-7-ol
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Indolin-7-ol
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Indolin-7-ol
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Reactant of Route 5
Indolin-7-ol
Reactant of Route 6
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Indolin-7-ol

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